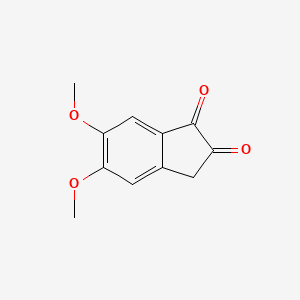

5,6-Dimethoxy-1,2-indanedione

Descripción general

Descripción

5,6-Dimethoxy-1,2-indanedione is a chemical compound known for its application in forensic science, particularly in the detection of latent fingerprints on porous surfaces. This compound is a derivative of indanedione and exhibits strong fluorescence, making it highly effective for visualizing fingerprints when exposed to specific light sources.

Mecanismo De Acción

Target of Action

The primary target of 5,6-Dimethoxy-1,2-indanedione is latent fingerprints on porous surfaces . It is used in forensic science for the detection of these fingerprints . The compound interacts with the amino acids present in the sweat residue of the fingerprints, particularly glycine .

Mode of Action

This compound interacts with the amino acids in the sweat residue of fingerprints, leading to a reaction that produces a luminescent product . This luminescence allows for the visualization of the fingerprints . The quality of the prints developed is affected by the carrier solvent used .

Biochemical Pathways

It is known that the compound reacts with the amino acids in sweat residue, particularly glycine . This reaction produces a luminescent product, allowing for the visualization of fingerprints .

Pharmacokinetics

It is known that the compound’s effectiveness in developing fingerprints can be influenced by the carrier solvent used .

Result of Action

The result of the action of this compound is the development of latent fingerprints on porous surfaces . The compound produces prints that display superior luminescence compared to other reagents, such as DFO . This makes this compound a potentially effective alternative to other fingerprint detection techniques .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the quality of the prints developed is affected by the carrier solvent used . Additionally, the compound gives superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen, both of which improve the luminescence of prints developed with 1,2-indanediones .

Análisis Bioquímico

Biochemical Properties

It has been found to have lower detection limits for glycine, suggesting that it may interact with this amino acid

Molecular Mechanism

It is known to interact with glycine

Temporal Effects in Laboratory Settings

It has been found that the luminescence of prints developed with 5,6-Dimethoxy-1,2-indanedione can be improved after zinc salt treatment and cooling with liquid nitrogen . This suggests that the compound may have some degree of stability and that its effects may change over time.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1,2-indanedione involves the reaction of 5,6-dimethoxy-1-indanone with various reagents. One common method includes the use of ethyl acetate and HFE-7100 as solvents, with the reaction being carried out at room temperature without the application of heat .

Industrial Production Methods: Industrial production of this compound is more complex due to the need for high purity and yield. The process typically involves multiple steps, including the purification of intermediates and the use of advanced techniques to ensure the stability and solubility of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dimethoxy-1,2-indanedione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Piperidine, morpholine, and imidazole.

Major Products Formed: The major products formed from these reactions include various substituted indanediones and their corresponding alcohols or quinones, depending on the reaction conditions .

Aplicaciones Científicas De Investigación

5,6-Dimethoxy-1,2-indanedione has several applications in scientific research:

Forensic Science: It is widely used as a reagent for detecting latent fingerprints on porous surfaces, offering superior fluorescence compared to other reagents like ninhydrin and DFO.

Chemistry: The compound is used in the synthesis of other complex molecules and as an intermediate in organic reactions.

Biology and Medicine:

Comparación Con Compuestos Similares

- 5-Methoxy-1,2-indanedione

- 1,2-Indanedione

- Ninhydrin

- DFO (1,8-Diazafluoren-9-one)

Comparison: 5,6-Dimethoxy-1,2-indanedione stands out due to its superior fluorescence and stability compared to other similar compounds. While ninhydrin and DFO are also used for fingerprint detection, this compound offers better solubility and a more stable working solution, making it a preferred choice in forensic applications .

Actividad Biológica

5,6-Dimethoxy-1,2-indanedione is a compound that has garnered significant attention in forensic science, particularly for its application in the detection of latent fingerprints on porous surfaces. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and practical applications.

Target of Action

The primary target for this compound is the amino acids present in the sweat residue of latent fingerprints. The compound reacts with these amino acids to produce a luminescent product, which enhances the visibility of fingerprints under specific lighting conditions.

Mode of Action

Upon application, this compound interacts with glycine and other amino acids in the fingerprint residue. This interaction leads to a chemical reaction that results in fluorescence, allowing for effective visualization of latent prints on various surfaces .

Biochemical Pathways

The compound's effectiveness is influenced by the solvent used during application. For instance, solvents like HFE 7100 and zinc nitrate treatment have been shown to significantly enhance luminescence compared to traditional reagents like ninhydrin and DFO (1,8-Diazafluoren-9-one) .

This compound exhibits several notable biochemical properties:

- Lower Detection Limits : It has shown lower detection limits for glycine compared to other fingerprint reagents .

- Fluorescence Enhancement : The fluorescence can be improved significantly with treatments involving zinc salts and cooling methods such as liquid nitrogen .

- Stability and Solubility : The compound is noted for its superior stability and solubility compared to similar compounds like ninhydrin and DFO .

Case Studies

-

Fingerprint Detection on Thermal Paper

A study demonstrated that using a combination of this compound and polyvinyl pyrrolidone (PVP) resulted in clear and high-contrast visualization of latent fingerprints on thermal paper. This method effectively reduced background staining while enhancing the quality of developed prints . -

Comparative Analysis with Other Reagents

In comparative studies against DFO and ninhydrin, this compound consistently provided superior luminescence when treated with zinc salts. This suggests its potential as a more effective alternative for fingerprint detection methods in forensic applications .

Applications in Forensic Science

This compound is primarily utilized in forensic science for:

- Detection of Latent Fingerprints : Its ability to produce clear luminescent prints makes it a valuable tool in crime scene investigations.

- Research Applications : The compound is also used in laboratories for synthesizing other complex molecules and as an intermediate in organic reactions .

Comparison with Similar Compounds

| Compound | Fluorescence | Stability | Solubility | Application |

|---|---|---|---|---|

| This compound | Superior | High | Excellent | Fingerprint detection |

| Ninhydrin | Moderate | Moderate | Good | Fingerprint detection |

| DFO (1,8-Diazafluoren-9-one) | High | Moderate | Fair | Fingerprint detection |

Propiedades

IUPAC Name |

5,6-dimethoxy-3H-indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVYZYHBLAMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.